![molecular formula C11H11FN2 B2969547 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one CAS No. 1408282-26-7](/img/structure/B2969547.png)

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Overview

Description

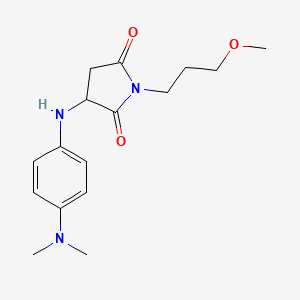

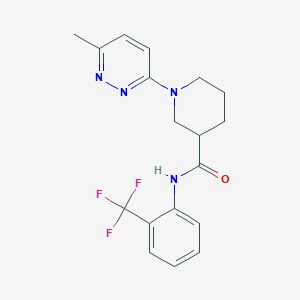

“8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one” is a chemical compound with the molecular formula C18H13FN2O2 . It is also known as "4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde" .

Synthesis Analysis

The synthesis of this compound involves novel heteroaryl fused indole ring systems . Three synthetic approaches have been developed that allow efficient access to these ring systems . Each strategy is fully exemplified, and the relative merits and limitations of the approaches are discussed .Molecular Structure Analysis

The molecular structure of this compound is characterized by an azepino[5,4,3-CD]indol-6(3H)-one ring system, which is fused with a heteroaryl group . The presence of the 5-hydroxy group on the indole nucleus is suggested to be essential .Chemical Reactions Analysis

In the synthesis of this compound, serotonins were found to produce 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino[5, 4, 3-cd]indoles by simple heating with amines under an oxygen atmosphere . Serotonins also reacted with various aldehydes to provide 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino[5, 4, 3-cd]indoles rather than β-carbolines under basic conditions .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 667.2±55.0 °C, and its predicted density is 1.386±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 13.98±0.20 .Scientific Research Applications

Synthesis and Precursors

Efficient procedures for the synthesis of benzo-fluorinated dibenz[b,f]azepines from fluorinated isatins or indoles, including 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one, are crucial for developing precursors of fluoro analogues of important compounds like the anticonvulsant carbamazepine. This synthesis can deliver gram quantities of the final products, indicating scalability for broader applications in medicinal chemistry and drug development (Elliott et al., 2011).

Antimycobacterial and Anticancer Activity

Compounds with structural similarities to this compound have been synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis and anticancer activity. These studies reveal the potential of such fluorinated indoles in the development of new therapeutics for infectious and oncological diseases, with certain compounds showing moderate to good inhibitory activity at low concentrations (Gökçe Cihan-Üstündağ & G. Çapan, 2012).

Discovery of Potent Agonists

Azepino[4,5-b]indoles have been identified as potent agonists of the farnesoid X receptor (FXR), with compounds like XL335 (WAY-362450) emerging as potent, selective, and orally bioavailable FXR agonists. This class of compounds lowers cholesterol and triglycerides and shows significant reduction in aortic arch lesions in animal models, highlighting their potential in treating metabolic disorders and cardiovascular diseases (B. Flatt et al., 2009).

Novel Synthetic Approaches

Innovative synthetic approaches to construct azepino[5,4,3-cd]indoles from 2-alkynylanilines through regioselective meta-functionalization and palladium(II)-catalyzed domino heterocyclization/Heck reactions have been reported. These methods offer new pathways to create complex molecular architectures that are relevant in drug discovery and synthetic organic chemistry (C. Zheng, J. Chen, & R. Fan, 2014).

Antiviral Applications

While not directly related to this compound, structural analogs have been explored for their potential in inhibiting the interaction between the HIV surface protein gp120 and the host cell receptor CD4, showcasing the versatility of the indole framework in developing antiviral agents. This exploration further signifies the importance of fluorinated indoles in medicinal chemistry (Tao Wang et al., 2003).

Future Directions

properties

IUPAC Name |

6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-7-3-8-10-6(1-2-13-11(8)15)5-14-9(10)4-7/h3-5,14H,1-2H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKDRTXIEZBWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C3C1=CNC3=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856132 | |

| Record name | 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1408282-26-7 | |

| Record name | 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408282-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B2969465.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2969467.png)

![3-(3,4-Dimethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2969476.png)

![2,5-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2969477.png)

![5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2969482.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)